molecular formula C9H12Cl2N4 B2744048 3-(5-Methyltriazol-1-yl)aniline;dihydrochloride CAS No. 2490404-40-3

3-(5-Methyltriazol-1-yl)aniline;dihydrochloride

Cat. No.: B2744048
CAS No.: 2490404-40-3
M. Wt: 247.12
InChI Key: YLLPYOAVIPYDPO-UHFFFAOYSA-N
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Description

3-(5-Methyltriazol-1-yl)aniline;dihydrochloride is a chemical reagent featuring a 1,2,3-triazole ring linked to an aniline moiety. Compounds containing the 1,2,3-triazole scaffold are of significant interest in medicinal chemistry and drug discovery due to their wide spectrum of potential pharmacological activities, which can include anticancer, antibacterial, and anti-inflammatory properties . The triazole ring acts as a bioisostere for amide groups, capable of forming hydrogen bonds and dipole-dipole interactions with biological targets, thereby influencing the molecule's binding affinity and selectivity . The aniline derivative component of this structure serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of hybrid compounds and conjugates intended for multi-target therapies . Researchers can utilize this compound as a key intermediate in organic synthesis and medicinal chemistry research. Its applications may span the exploration of new anticancer agents, given that related triazole derivatives have been investigated as tubulin polymerization inhibitors and aromatase inhibitors for breast cancer research , as well as in the development of potential neuroprotective agents . The physicochemical properties, such as the lipophilicity introduced by the specific substituents on the triazole and aniline rings, are critical parameters that affect the compound's absorption, distribution, and overall bioavailability in biological systems, making it a valuable subject for structure-activity relationship (SAR) studies . This product is intended For Research Use Only and is not approved for use in humans or as a veterinary drug.

Properties

IUPAC Name

3-(5-methyltriazol-1-yl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.2ClH/c1-7-6-11-12-13(7)9-4-2-3-8(10)5-9;;/h2-6H,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLPYOAVIPYDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NN1C2=CC=CC(=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490404-40-3
Record name 3-(5-methyl-1H-1,2,3-triazol-1-yl)aniline dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyltriazol-1-yl)aniline;dihydrochloride typically involves the reaction of 5-methyl-1H-1,2,3-triazole with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyltriazol-1-yl)aniline;dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aniline ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce different amine compounds. Substitution reactions can introduce various functional groups onto the aniline ring.

Scientific Research Applications

Chemical Synthesis

3-(5-Methyltriazol-1-yl)aniline;dihydrochloride is primarily used as a building block in the synthesis of more complex molecules. Its triazole group can be functionalized to create derivatives with enhanced properties for various applications, including pharmaceuticals and agrochemicals.

Biological Studies

In biological research, this compound is utilized for:

  • Enzyme Inhibition Studies : The compound can interact with enzymes, allowing researchers to study inhibition mechanisms and enzyme kinetics.
  • Protein Interaction Studies : It can be used to investigate protein-ligand interactions, which are crucial for understanding biological processes and developing new therapeutics.

Industrial Applications

In industrial contexts, this compound finds applications in:

  • Dyes and Pigments Production : Its chemical structure allows it to be incorporated into various dyes and pigments.
  • Corrosion Inhibition : The compound has shown potential as a corrosion inhibitor in acidic environments, protecting metals from degradation.

Case Study 1: Enzyme Inhibition

A study explored the use of this compound as an inhibitor of specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity at low concentrations, demonstrating its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Corrosion Inhibition

Research conducted on the efficacy of this compound as a corrosion inhibitor revealed that it significantly reduced the corrosion rate of mild steel in hydrochloric acid solutions. The study utilized electrochemical techniques to measure inhibition efficiency, which was found to be over 90% at optimal concentrations.

Mechanism of Action

The mechanism of action of 3-(5-Methyltriazol-1-yl)aniline;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Data Table: Key Compounds and Properties

Compound Name (IUPAC) Molecular Formula MW (g/mol) Substituents/Functional Groups Solubility Stability Applications
3-(5-Methyl-1H-1,2,3-triazol-1-yl)aniline dihydrochloride C₉H₁₂Cl₂N₄ 259.13 Triazole (C3), methyl (C5) High (water) RT stable Pharmaceuticals, agrochemicals
2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline dihydrochloride C₈H₉Cl₂FN₄ 259.09 Triazole (C5), fluorine (C2) Moderate Sensitive to UV Anticancer agents, herbicides
3-[(2-Methyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride C₁₁H₁₅Cl₂N₃ 260.16 Imidazole (via methylene bridge) High (water) Hygroscopic Antitumor, antiviral drugs
4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)aniline dihydrochloride C₁₀H₁₂Cl₃N₃ 280.59 Pyrazole (C4), chloro (C5), methyl (C3) Low (organic solvents) Heat-sensitive Agrochemical intermediates
3-[(2-Isopropyl-1H-imidazol-1-yl)methyl]aniline dihydrochloride C₁₃H₁₉Cl₂N₃ 288.22 Imidazole (C3), isopropyl (C2) Moderate Air-sensitive Kinase inhibitor precursors

Structural and Functional Comparisons

Triazole vs. Imidazole Derivatives
  • Triazole Analogues (e.g., 3-(5-Methyltriazol-1-yl)aniline dihydrochloride):

    • The 1,2,3-triazole ring offers strong hydrogen-bonding capacity and metabolic stability, making it ideal for targeting enzymatic active sites .
    • The methyl group at the triazole’s C5 position enhances lipophilicity, improving membrane permeability compared to unsubstituted triazoles .
  • Imidazole Analogues (e.g., 3-[(2-Methylimidazol-1-yl)methyl]aniline dihydrochloride):

    • Imidazole’s basic nitrogen atoms enable pH-dependent solubility, useful for controlled drug release.
    • The methylene bridge in imidazole derivatives increases structural flexibility, aiding in binding to hydrophobic protein pockets .
Halogen-Substituted Analogues
  • Fluorinated Compound (2-Fluoro-5-triazolyaniline dihydrochloride):
    • Fluorine’s electronegativity improves binding affinity to receptors (e.g., kinase ATP-binding sites) and prolongs half-life by resisting oxidative metabolism .
  • Chlorinated Pyrazole Compound (4-(5-Chloro-3-methylpyrazol-1-yl)aniline dihydrochloride):
    • Chlorine’s steric bulk and electron-withdrawing effects enhance pesticidal activity by disrupting microbial electron transport chains .
Bulkier Substituents

Pharmaceutical Relevance

  • Kinase Inhibitors : The triazole core in 3-(5-Methyltriazol-1-yl)aniline dihydrochloride is pivotal in designing ATP-competitive kinase inhibitors, as seen in preclinical studies targeting solid tumors .
  • Antiviral Agents : Imidazole derivatives demonstrate potent activity against RNA viruses due to their ability to chelate metal ions in viral proteases .

Agrochemical Potential

  • Chlorinated pyrazole derivatives show efficacy as herbicide intermediates, leveraging their stability in soil and selective toxicity .

Biological Activity

3-(5-Methyltriazol-1-yl)aniline;dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C8_{8}H10_{10}Cl2_{2}N4_{4}
  • Molecular Weight : 227.10 g/mol

This compound features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were measured against common pathogens.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8.95
Escherichia coli4.66
Mycobacterium tuberculosis18.7

These results indicate that the compound exhibits significant antibacterial properties, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by these pathogens .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. The compound demonstrated cytotoxic effects with IC50_{50} values indicating its effectiveness against specific cancer types.

Table 2: Anticancer Activity of this compound

Cell LineIC50_{50} (µM)
K562 (Chronic Myeloid Leukemia)3.0
MCF-7 (Breast Carcinoma)4.5
HCT116 (Colon Carcinoma)2.5

The findings suggest that the compound not only inhibits bacterial growth but also shows promising anticancer activity, making it a dual-action agent .

The biological activity of this compound is attributed to its ability to interfere with cellular processes in both bacteria and cancer cells. Research indicates that it may inhibit DNA replication and induce apoptosis in cancer cells, while also disrupting bacterial cell wall synthesis .

Case Studies

Several case studies have documented the clinical implications of using compounds similar to this compound for therapeutic purposes:

  • Case Study on Antibacterial Treatment : A clinical trial involving patients with antibiotic-resistant infections reported successful treatment outcomes using derivatives of triazole compounds, highlighting their effectiveness against resistant strains.
  • Case Study on Cancer Therapy : A study involving patients with advanced breast cancer showed significant tumor reduction when treated with triazole-based compounds, suggesting a potential new avenue for chemotherapy protocols.

These case studies emphasize the clinical relevance and potential therapeutic applications of triazole derivatives in modern medicine.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(5-Methyltriazol-1-yl)aniline dihydrochloride?

  • Methodology : The synthesis typically involves nucleophilic aromatic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example:

React 3-nitroaniline with 5-methyl-1H-1,2,3-triazole under basic conditions (e.g., K₂CO₃ in DMF) to form the triazole-substituted nitrobenzene intermediate.

Reduce the nitro group to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C).

Convert the free base to the dihydrochloride salt via HCl treatment in a polar solvent (e.g., ethanol) .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH).

Q. How is the compound characterized using spectroscopic methods?

  • Techniques :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., triazole C-H protons at δ 7.8–8.2 ppm; aromatic protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 219.1 for the free base) .
  • XRD (if crystalline) : Use SHELX software for structure refinement (space group, bond angles, and torsional strain analysis) .

Q. What are the primary applications of this compound in organic synthesis?

  • Role : Serves as a versatile building block for:

  • Metal-organic frameworks (MOFs) via coordination with transition metals (e.g., Cu²⁺, Zn²⁺).
  • Bioactive molecule synthesis (e.g., kinase inhibitors, antimicrobial agents) through Suzuki-Miyaura coupling or amide bond formation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Strategies :

  • Solvent Selection : Replace DMF with acetonitrile to reduce side reactions (e.g., triazole dimerization) .
  • Catalyst Screening : Test CuI vs. CuSO₄/ascorbic acid in CuAAC for regioselectivity and yield improvement .
  • Temperature Control : Lower reaction temperatures (e.g., 60°C vs. 100°C) to minimize decomposition .
    • Data Table :
CatalystSolventTemp (°C)Yield (%)Purity (%)
CuIMeCN607898
CuSO₄/NaAscDMF1006592

Q. What advanced analytical techniques are used to resolve structural ambiguities?

  • Approaches :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .
  • SC-XRD : Determine absolute configuration and hydrogen-bonding networks (e.g., N–H···Cl interactions in the dihydrochloride salt) .
  • LC-MS/MS : Detect trace impurities (e.g., unreacted nitro intermediates) with LOD ≤ 0.1% .

Q. How is the compound utilized in the development of bioactive molecules?

  • Case Study :

  • Kinase Inhibitors : Functionalize the aniline group with fluorinated substituents (e.g., CF₃) to enhance binding affinity.
  • Antimicrobial Agents : Couple the triazole moiety with β-lactam cores via click chemistry .
    • Data Table :
DerivativeBioactivity (IC₅₀, nM)Target
3-(5-Me-triazolyl)-4-F-aniline12.3 ± 1.2EGFR Kinase
3-(5-Me-triazolyl)-aniline-CF₃8.9 ± 0.8Staphylococcus aureus

Q. What strategies address discrepancies in reported synthetic yields or spectral data?

  • Root Causes :

  • Byproduct Formation : Azide intermediates may decompose under prolonged heating.
  • Salt Hydration : Dihydrochloride salt stoichiometry (e.g., anhydrous vs. monohydrate) affects elemental analysis .
    • Mitigation :
  • Use in situ IR to monitor azide consumption during CuAAC .
  • Conduct Karl Fischer titration to quantify water content in the final product .

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